molecular formula C9H10BrNO4S B075959 n-[5-(2-bromo-acetyl)-2-hydroxy-phenyl]-methanesulfonamide CAS No. 14347-24-1

n-[5-(2-bromo-acetyl)-2-hydroxy-phenyl]-methanesulfonamide

Cat. No.: B075959
CAS No.: 14347-24-1
M. Wt: 308.15 g/mol
InChI Key: GYEQBFBEBZJFLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(2-bromo-acetyl)-2-hydroxy-phenyl]-methanesulfonamide is a useful research compound. Its molecular formula is C9H10BrNO4S and its molecular weight is 308.15 g/mol. The purity is usually 95%.
The exact mass of the compound N-(5-(2-bromoacetyl)-2-hydroxyphenyl)methanesulfonamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[5-(2-bromoacetyl)-2-hydroxyphenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO4S/c1-16(14,15)11-7-4-6(9(13)5-10)2-3-8(7)12/h2-4,11-12H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYEQBFBEBZJFLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=C(C=CC(=C1)C(=O)CBr)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10597815
Record name N-[5-(Bromoacetyl)-2-hydroxyphenyl]methanesulfonamide
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Molecular Weight

308.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14347-24-1
Record name N-[5-(Bromoacetyl)-2-hydroxyphenyl]methanesulfonamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 14347-24-1
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Methodological & Application

Application Note: High-Throughput Screening for Novel Covalent Inhibitors Using N-[5-(2-bromo-acetyl)-2-hydroxy-phenyl]-methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The discovery of targeted covalent inhibitors has seen a significant resurgence, offering distinct advantages such as enhanced potency, prolonged pharmacodynamic effects, and the ability to target proteins previously considered "undruggable".[1][2] Covalent drugs typically function through a two-step mechanism: initial reversible binding to the target protein, followed by the formation of a stable, irreversible covalent bond with a nucleophilic amino acid residue.[1][3] This strategy has been successfully employed to develop therapies for cancer and other diseases.[1]

At the heart of this strategy are electrophilic compounds, or "warheads," designed to react with specific nucleophilic residues like cysteine or lysine.[1][4] The compound n-[5-(2-bromo-acetyl)-2-hydroxy-phenyl]-methanesulfonamide is a prime example of such a molecule. While it is known as a synthetic intermediate in the preparation of the β2-adrenergic receptor agonist Salmeterol, its intrinsic chemical architecture makes it a valuable tool for high-throughput screening (HTS) campaigns aimed at discovering novel covalent inhibitors.[5] The key to its utility is the bromoacetyl group , a reactive electrophile that can readily undergo nucleophilic attack by the thiol group of a cysteine residue, forming a stable thioether bond.[4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound as a representative bromoacetyl-containing compound in HTS assays to identify and characterize novel covalent inhibitors.

Principle and Mechanism of Action

The utility of this compound in covalent inhibitor screening is predicated on the irreversible reaction between its electrophilic bromoacetyl moiety and a nucleophilic amino acid side chain on a target protein, most commonly cysteine.[4]

The process unfolds in two key steps:

  • Reversible Binding: The inhibitor first forms a non-covalent complex with the target protein (E•I). The affinity of this initial interaction is determined by the inhibitor's structural complementarity to the binding pocket and is quantified by the inhibition constant (KI).[3][6]

  • Irreversible Covalent Modification: Once bound, the correctly oriented electrophilic warhead reacts with the proximate nucleophilic residue. In the case of the bromoacetyl group and a cysteine thiol, this occurs via an SN2 (bimolecular nucleophilic substitution) reaction. The sulfur atom of the cysteine side chain attacks the carbon atom bearing the bromine, displacing the bromide ion and forming a stable thioether linkage (E-I). This chemical reaction is described by the rate constant kinact.[3][6]

The overall efficiency of covalent modification is a function of both the initial binding affinity and the rate of the subsequent chemical step, often expressed as the second-order rate constant kinact/KI.[2]

G cluster_0 Step 1: Reversible Binding cluster_1 Step 2: Covalent Modification E Target Protein (E) + Cysteine Residue EI Non-covalent Complex (E•I) E->EI kon I Inhibitor (I) This compound I->EI EI->E koff EI_2 Non-covalent Complex (E•I) E_I Covalently Modified Protein (E-I) + HBr EI_2->E_I kinact (SN2 Reaction)

Figure 1: Two-step mechanism of irreversible covalent inhibition.

Application in High-Throughput Screening

The time-dependent nature of covalent inhibition requires specific considerations in HTS assay design.[6] Unlike screens for reversible inhibitors where equilibrium is quickly reached, assays for covalent inhibitors must incorporate a pre-incubation step to allow for the covalent reaction to proceed. The primary goal of an HTS campaign using a compound like this compound is to identify proteins that are susceptible to modification, which can reveal novel binding pockets and allosteric sites.[7]

Recommended Assay Format: Discontinuous Activity Assay

A discontinuous (or incubation-read) assay format is highly recommended for screening covalent inhibitors. This approach separates the covalent modification step from the activity measurement step, providing a clear and robust readout.

HTS_Workflow start Start plate_prep Prepare Assay Plate (Protein Target) start->plate_prep compound_add Add Compound (e.g., this compound) and Controls plate_prep->compound_add pre_incubation Pre-incubate (Allow for covalent reaction) compound_add->pre_incubation substrate_add Initiate Reaction (Add Substrate) pre_incubation->substrate_add readout Measure Signal (e.g., Fluorescence, Luminescence) substrate_add->readout analysis Data Analysis (Calculate % Inhibition, Z') readout->analysis end End analysis->end

Sources

Application Notes and Protocols for the Analytical Determination of N-[5-(2-bromo-acetyl)-2-hydroxy-phenyl]-methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical guide detailing robust analytical methodologies for the qualitative and quantitative analysis of N-[5-(2-bromo-acetyl)-2-hydroxy-phenyl]-methanesulfonamide. As a potentially key intermediate or active pharmaceutical ingredient (API), ensuring its identity, purity, and quantity is paramount. This guide presents field-proven protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methods effectively.

Introduction and Compound Overview

This compound is a multifaceted organic compound featuring a sulfonamide, a phenol, and a reactive α-haloketone functional group. This unique combination suggests its potential utility as a covalent inhibitor or a versatile intermediate in the synthesis of more complex molecules.[1] The bromoacetyl moiety, in particular, is a known reactive group capable of alkylating nucleophilic residues, a characteristic often exploited in biochemical probes and targeted therapeutic agents.

Given its potential role in pharmaceutical development, the establishment of reliable and validated analytical methods is a critical prerequisite for its use in research and manufacturing. These methods are essential for:

  • Identity Confirmation: Verifying the chemical structure of the synthesized compound.

  • Purity Assessment: Quantifying the target compound and identifying any process-related impurities or degradation products.

  • Quantitative Analysis: Determining the precise concentration in bulk material or formulated products.

  • Stability Studies: Assessing the degradation of the compound under various stress conditions.

This guide is structured to provide both the procedural steps and the scientific rationale underpinning each method, ensuring a high degree of trustworthiness and reproducibility.

Physicochemical Properties

A foundational understanding of the compound's properties is crucial for method development.

PropertyValueRationale & Significance
Chemical Formula C₉H₁₀BrNO₄SDerived from the chemical structure.
Molecular Weight 324.15 g/mol Essential for preparing standard solutions and for mass spectrometry.
Appearance Likely a pale yellow to off-white solid.[1]Based on similar aromatic bromoacetyl compounds. Visual inspection is a preliminary purity check.
Solubility Expected to be soluble in polar organic solvents (e.g., Acetonitrile, Methanol, DMSO, DMF) and sparingly soluble in water.The combination of polar (sulfonamide, phenol) and nonpolar (aromatic ring) groups dictates solubility. This is a critical parameter for sample and mobile phase preparation.
UV Absorbance Expected to have strong UV absorbance due to the substituted benzene ring.The phenolic and acetyl groups are chromophores, making UV detection a suitable choice for HPLC analysis.

Workflow for Analytical Characterization

A systematic approach is necessary for the comprehensive analysis of this compound. The following workflow ensures that both the structural identity and purity are rigorously confirmed.

Analytical_Workflow cluster_0 Structural Confirmation cluster_1 Purity & Quantitative Analysis NMR NMR Spectroscopy (¹H, ¹³C) HRMS LC-HRMS (Accurate Mass) LC_MSMS LC-MS/MS (Impurity Profiling, Sensitivity) HRMS->LC_MSMS Method Transfer HPLC_UV RP-HPLC-UV (Purity, Assay) Report Certificate of Analysis (Identity, Purity, Strength) HPLC_UV->Report LC_MSMS->Report Sample Test Sample (Bulk Material) Sample->NMR Definitive Structure Sample->HPLC_UV Primary Quantification

Caption: Overall analytical workflow for this compound.

Method 1: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

This method is the cornerstone for routine purity determination and quantitative assay of the target compound. It balances robustness, precision, and accessibility.

Principle of the Method

Reversed-phase chromatography separates compounds based on their hydrophobicity. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. This compound, being a moderately polar compound, will be retained on the column and can be effectively eluted by increasing the organic solvent concentration in the mobile phase. The acidic modifier in the mobile phase (trifluoroacetic or formic acid) is crucial for ensuring sharp, symmetrical peak shapes by suppressing the ionization of the phenolic hydroxyl group.[2]

Instrumentation and Materials
  • HPLC System: Quaternary or Binary pump, autosampler, column oven, and UV/PDA detector.

  • Column: Waters Acquity UPLC HSS T3 (2.1 x 100mm, 1.8 µm) or equivalent C18 column.[3]

  • Solvents: HPLC grade Acetonitrile (ACN) and Methanol (MeOH), purified water (18.2 MΩ·cm).

  • Reagents: Formic acid (FA) or Trifluoroacetic acid (TFA), analytical grade.

  • Reference Standard: Well-characterized this compound (>99% purity).

Detailed Protocol: HPLC-UV Analysis
  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water.

    • Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile.

    • Scientist's Note: Formic acid is preferred over TFA for LC-MS compatibility if the method is to be transferred.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent). This yields a stock solution of 100 µg/mL.

    • Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution.[3]

  • Sample Solution Preparation:

    • Accurately weigh an amount of the test sample expected to contain 10 mg of the active compound into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent. Sonicate for 5-10 minutes if necessary to ensure complete dissolution.[3]

    • Filter the solution through a 0.22 µm syringe filter (PVDF or PTFE) before injection.

  • Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 2.1 x 100 mm, 1.8 µmProvides excellent retention and resolution for moderately polar compounds.
Mobile Phase A: 0.1% FA in WaterB: 0.1% FA in ACNAcid suppresses ionization for better peak shape. ACN often provides better resolution than MeOH for aromatic compounds.
Gradient 0-1 min: 10% B1-8 min: 10% to 90% B8-9 min: 90% B9-9.1 min: 90% to 10% B9.1-12 min: 10% BA gradient is used to ensure elution of the main peak with good shape and to elute any more nonpolar impurities.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 35 °CImproves peak shape and run-to-run reproducibility.
Injection Vol. 5 µLSmall volume to prevent peak distortion.
Detection UV at 254 nm or PDA Scan (200-400 nm)254 nm is a common wavelength for aromatic compounds. A PDA detector allows for peak purity analysis and selection of the optimal wavelength.
Method Validation

The developed HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[4][5]

Validation ParameterAcceptance Criteria
Specificity The analyte peak should be free of interference from blank, placebo, and known impurities. Peak purity index > 0.995.
Linearity R² ≥ 0.999 for a calibration curve of at least 5 concentrations.[2]
Accuracy (% Recovery) 98.0% - 102.0% for spiked samples at three concentration levels (e.g., 80%, 100%, 120%).
Precision (RSD) Repeatability (Intra-day): RSD ≤ 1.0%Intermediate Precision (Inter-day): RSD ≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1; with acceptable precision (RSD ≤ 10%).
Robustness The method should be unaffected by small, deliberate changes in flow rate (±10%), column temperature (±5°C), and mobile phase composition (±2% organic).

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is indispensable for confirming the compound's identity with high certainty and for detecting trace-level impurities. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, while tandem MS (MS/MS) offers structural information and unparalleled sensitivity.[6]

Principle of the Method

The LC system separates the analyte from the matrix, after which it is ionized (typically by Electrospray Ionization, ESI). The mass spectrometer first selects the parent ion (precursor ion) corresponding to the protonated or deprotonated molecule ([M+H]⁺ or [M-H]⁻). This ion is then fragmented by collision-induced dissociation (CID), and the resulting fragment ions (product ions) are detected. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and sensitive.[7]

Instrumentation and Parameters
  • LC System: UPLC/UHPLC system (as described for HPLC).

  • Mass Spectrometer: Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) instrument.

  • Ion Source: Electrospray Ionization (ESI).

Detailed Protocol: LC-MS/MS Analysis
  • Sample Preparation: As per the HPLC protocol. Use a lower concentration range (e.g., 1-1000 ng/mL) due to the higher sensitivity of MS.

  • LC Conditions: The same LC conditions as the HPLC-UV method can be used, as formic acid is MS-friendly.

  • Mass Spectrometry Parameters (Example):

ParameterRecommended SettingRationale
Ionization Mode ESI Positive and NegativeTest both modes. The phenol may favor negative mode ([M-H]⁻), while the sulfonamide nitrogen may favor positive mode ([M+H]⁺).
Precursor Ion (m/z) [M+H]⁺ = 323.97/325.97[M-H]⁻ = 321.95/323.95Calculated for C₉H₁₀BrNO₄S. The isotopic pattern of Bromine (⁷⁹Br/⁸¹Br in ~1:1 ratio) is a key diagnostic feature.
Product Ions To be determined by infusionInfuse a standard solution to find the most stable and abundant fragment ions for MRM transitions. Expected fragments could involve loss of SO₂CH₃, CH₂Br, or cleavage of the amide bond.
Collision Energy (CE) Optimize for each transitionTypically 10-40 eV.
Source Temp. ~120 °CTo aid desolvation.
Desolvation Temp. ~400 °CTo aid desolvation.
Data Interpretation
  • Confirmation of Identity: The identity is confirmed if a peak is observed at the expected retention time with the correct precursor ion m/z (including the bromine isotopic pattern) and the specific product ion transitions.

  • High-Resolution MS: An LC-HRMS system can confirm the elemental composition with high accuracy (typically <5 ppm mass error), providing definitive structural evidence.[8][9]

Method 3: NMR Spectroscopy for Structural Elucidation

NMR is the gold standard for unambiguous structure determination of organic molecules. Both ¹H and ¹³C NMR should be performed on the synthesized material to confirm its constitution.[10][11]

Protocol
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent, such as DMSO-d₆.

    • Scientist's Note: DMSO-d₆ is a good choice as it will solubilize the compound and allow for the observation of exchangeable protons (e.g., -OH and -NH).

  • Data Acquisition: Acquire ¹H, ¹³C, and optionally 2D spectra (e.g., COSY, HSQC) on a 400 MHz or higher spectrometer.

Expected Spectral Features (Predicted)
  • ¹H NMR (in DMSO-d₆):

    • ~10-12 ppm (singlet, 1H): Phenolic -OH proton.

    • ~9-10 ppm (singlet, 1H): Sulfonamide -NH proton.

    • ~7.5-8.0 ppm (aromatic protons, 3H): Protons on the benzene ring, showing characteristic splitting patterns (e.g., a doublet, a doublet of doublets).

    • ~4.5 ppm (singlet, 2H): Methylene protons of the bromoacetyl group (-CO-CH₂ Br).

    • ~3.0 ppm (singlet, 3H): Methyl protons of the methanesulfonamide group (-SO₂-CH₃ ).

  • ¹³C NMR (in DMSO-d₆):

    • ~190 ppm: Carbonyl carbon of the acetyl group.

    • ~115-155 ppm: Aromatic carbons (6 signals).

    • ~40 ppm: Methyl carbon of the methanesulfonamide group.

    • ~35 ppm: Methylene carbon of the bromoacetyl group.

The final assignment must be confirmed with 2D NMR experiments.

Conclusion

The analytical methods detailed in this guide provide a comprehensive framework for the characterization of this compound. The RP-HPLC-UV method serves as a robust tool for routine quality control, while LC-MS/MS and NMR provide the high-specificity data required for definitive structural confirmation and sensitive impurity analysis. Adherence to these protocols and validation principles will ensure the generation of reliable and trustworthy data, which is fundamental to advancing any research or drug development program.

References

  • PubChem. 2-Bromo-5-hydroxy-N-[2-(4-hydroxyphenyl)ethyl]-4-methoxy-N-methylbenzamide. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 5-(Bromoacetyl)salicylamide. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Available from: [Link]

  • Waters Corporation. Enhancing Biotransformation Identification Efficiency Using LC-MS Fine Isotope Structure Produced With Multi Reflecting Time-of-Flight MS. Available from: [Link]

  • National Institutes of Health (NIH). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Available from: [Link]

  • Taylor & Francis Online. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Available from: [Link]

  • Google Patents. Derivatization HPLC-UV method for the determination of mesylate in methanesulfonic acid.
  • National Institutes of Health (NIH). LC-MS/MS Characterization of Phenolic Metabolites and Their Antioxidant Activities from Australian Native Plants. Available from: [Link]

  • Analytical Methods Committee. Analytical Methods. Available from: [Link]

  • SpectraBase. N-(5-Bromo-2-hydroxyphenyl)-4-methoxybenzamide. Available from: [Link]

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  • ResearchGate. Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide derivatives. Available from: [Link]

  • SIELC. HPLC Separation of Bromoacetic and Chloroacetic Acids on Newcrom BH Column. Available from: [Link]

  • Tradeindia. N-(5-Acetyl-2-Hydroxy-Phenyl)- Methanesulfonamide - Cas No: 14347-18-3. Available from: [Link]

  • GxP-CC. Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. Available from: [Link]

  • Waters Corporation. Robust and Rapid Method for Analysis of Active Pharmaceutical Ingredients in Multi-Component Cold and Flu Medication. Available from: [Link]

  • Google Patents. Synthesis of sulfonamide intermediates.
  • ResearchGate. The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. Available from: [Link]

  • Journal of Global Trends in Pharmaceutical Sciences. Analytical method validation: A brief review. Available from: [Link]

  • Acta Poloniae Pharmaceutica. HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Available from: [Link]

  • U.S. Food & Drug Administration (FDA). LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals. Available from: [Link]

  • Gavin Publishers. Validation of Analytical Methods: A Review. Available from: [Link]

  • Semantic Scholar. bioanalytical method development and validation of 2-(4-ethoxyphenyl sulphonamido) pentane. Available from: [Link]

  • Waters Corporation. Routine LC-MS Analysis of Intact Antibodies. Available from: [Link]

  • MDPI. LC-MS/MS Analysis and Pharmacokinetics of Sodium (±)-5-Bromo-2-(α-hydroxypentyl) Benzoate (BZP), an Innovative Potent Anti-Ischemic Stroke Agent in Rats. Available from: [Link]

  • PharmaCompass. 5-(2-Bromoacetyl)-2-hydroxybenzaldehyde. Available from: [Link]

  • National Institutes of Health (NIH). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Available from: [Link]

  • Patsnap. Synthesis method of 5-(2-bromoacetyl)-2-hydroxybenzaldehyde. Available from: [Link]

  • MDPI. Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Available from: [Link]

  • Google Patents. United States Patent Office.
  • PubMed. An unexpected degradation pathway of N-hydroxy-5-methylfuran-2-sulfonamide (BMS-986231), a pH sensitive prodrug of HNO, in a prototype formulation solution. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Investigating n-[5-(2-bromo-acetyl)-2-hydroxy-phenyl]-methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for n-[5-(2-bromo-acetyl)-2-hydroxy-phenyl]-methanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals who are working with this and similar covalent inhibitors. Given the reactive nature of the 2-bromo-acetyl group, this compound has the potential for covalent modification of its biological targets. This property can lead to high potency and prolonged duration of action, but it also necessitates careful experimental design to identify and minimize off-target effects.[1][2]

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our goal is to equip you with the knowledge and protocols to confidently assess the on- and off-target activities of this compound.

Understanding the Compound: The Covalent Mechanism

The key feature of this compound is the bromoacetyl group. This is an electrophilic "warhead" that can react with nucleophilic amino acid residues on proteins, such as cysteine, to form a stable, covalent bond.[1] This irreversible binding can be advantageous, leading to potent and sustained target inhibition.[2] However, the reactivity of the warhead also creates the risk of non-specific binding to other proteins, which can result in off-target effects and potential toxicity.[1]

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address some of the common challenges and questions that arise when working with covalent inhibitors like this compound.

Q1: I'm observing significant cytotoxicity at all concentrations of the compound. How can I determine if this is a specific or off-target effect?

A1: Widespread cytotoxicity is a common issue with reactive compounds. It's crucial to differentiate between targeted cell death (due to inhibition of a pro-survival target) and non-specific toxicity.

Troubleshooting Steps:

  • Dose-Response Analysis: Perform a detailed dose-response curve (e.g., 10-point curve with 3-fold dilutions) to determine if there is a therapeutic window.

  • Time-Course Experiment: Assess cytotoxicity at different time points. Off-target toxicity often manifests more rapidly than targeted effects.

  • Use a Non-Reactive Control: Synthesize or obtain an analog of the compound where the bromoacetyl group is replaced with a non-reactive group (e.g., an acetyl group). This control will help you determine if the observed cytotoxicity is dependent on the covalent binding activity.

  • Cell Proliferation Assay (BrdU): Use a BrdU (Bromodeoxyuridine) assay to specifically measure DNA synthesis as an indicator of cell proliferation.[3][4][5][6][7] This can provide more nuanced information than simple viability assays.

Q2: My compound shows promising activity in a biochemical assay, but this doesn't translate to a cellular context. What could be the reason?

A2: This is a frequent challenge in drug discovery. Several factors can contribute to this discrepancy:

  • Cell Permeability: The compound may not efficiently cross the cell membrane.

  • Cellular Metabolism: The compound may be rapidly metabolized or effluxed from the cell.

  • Target Accessibility: The target protein may be in a cellular compartment that the compound cannot reach.

  • Off-Target Engagement: In a cellular environment, the compound may bind to numerous off-targets, diluting its effect on the intended target.

Troubleshooting Workflow:

start Discrepancy between Biochemical and Cellular Activity permeability Assess Cell Permeability (e.g., PAMPA assay) start->permeability metabolism Evaluate Metabolic Stability (e.g., liver microsome assay) start->metabolism target_engagement Confirm Target Engagement in Cells (CETSA) start->target_engagement conclusion Identify Limiting Factor and Optimize Compound or Experiment permeability->conclusion metabolism->conclusion off_target Profile Off-Targets (Kinobeads, Proteomics) target_engagement->off_target off_target->conclusion cluster_0 CETSA Workflow a Treat Cells with Compound b Heat Aliquots to Different Temperatures a->b c Lyse Cells b->c d Centrifuge to Pellet Aggregates c->d e Analyze Soluble Protein in Supernatant d->e f Plot Melting Curve e->f

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol 3: Kinobeads Affinity-Based Proteomics

Objective: To identify the full spectrum of kinases that bind to your compound in a cellular lysate. [8][9][10][11] Methodology:

  • Lysate Preparation: Prepare a lysate from your cells of interest.

  • Competitive Binding: Incubate the lysate with different concentrations of your compound. This allows your compound to bind to its targets.

  • Kinobeads Incubation: Add Kinobeads to the lysate. Kinobeads are an affinity matrix with immobilized, broad-spectrum kinase inhibitors that can capture a large portion of the kinome. Kinases that are already bound to your compound will not be captured by the beads.

  • Elution and Digestion: Elute the captured kinases from the beads and digest them into peptides.

  • LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.

  • Data Analysis: By comparing the amount of each kinase captured in the presence and absence of your compound, you can identify the specific targets of your inhibitor.

Minimizing Off-Target Effects: Best Practices

  • Use the Minimal Effective Concentration: Always use the lowest concentration of the compound that produces the desired on-target effect to minimize engagement with lower-affinity off-targets.

  • Employ a Structural Analog Control: As mentioned, a non-reactive analog is an invaluable tool to distinguish covalent from non-covalent effects.

  • Orthogonal Validation: Validate your findings using multiple, independent methods. For example, if you identify an off-target kinase, confirm its inhibition in a cellular assay that measures the activity of that specific kinase's pathway.

  • Cross-Cell Line/System Validation: Ensure your key findings are reproducible in different cell lines or even in in vivo models to rule out cell-type-specific artifacts.

By employing these rigorous experimental approaches and troubleshooting strategies, you can confidently characterize the activity of this compound and build a strong, data-driven case for its mechanism of action.

References

  • Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. (2025). NIH. [Link]

  • Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks. (2017). PubMed Central. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI. [Link]

  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. (2012). PLoS Computational Biology. [Link]

  • 3,4-Methylenedioxy-β-nitrostyrene Inhibits NLRP3 Inflammasome Activation by Blocking Assembly of the Inflammasome. (2014). PMC. [Link]

  • Minimizing the off-target reactivity of covalent kinase inhibitors by... (2014). ResearchGate. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. [Link]

  • Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. (2011). PMC. [Link]

  • Kinobead/LC-MS Phosphokinome Profiling Enables Rapid Analyses of Kinase-Dependent Cell Signaling Networks. (2017). ChemRxiv. [Link]

  • Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide derivatives. (2015). ResearchGate. [Link]

  • Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. (2022). UKM Medical Molecular Biology Institute. [Link]

  • Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]

  • 3,4-methylenedioxy-β-nitrostyrene inhibits NLRP3 inflammasome activation by blocking assembly of the inflammasome. (2014). PubMed. [Link]

  • The rise of covalent inhibitors in strategic therapeutic design. (2023). CAS.org. [Link]

  • Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining). (2012). Bio-protocol. [Link]

  • Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. (2020). ACS Publications. [Link]

  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. (2014). Chemical Biology. [Link]

  • Covalent Inhibitors: To Infinity and Beyond. (2024). Journal of Medicinal Chemistry. [Link]

  • Osteosarcoma Phenotype Is Inhibited by 3,4-Methylenedioxy-β-nitrostyrene. (2011). PMC - NIH. [Link]

  • A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. (2020). PubMed. [Link]

  • Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. (2024). NIH. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2022). Bio-protocol. [Link]

  • 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. (2019). MDPI. [Link]

  • Inhibitory effects of (1E,3E,5E,7E)-5-hydroxy-4-(8-phenyl-1,3,5,7- octatetraenyl)-2(5H)-furanone on proliferation of human malignant tumor cells. (1995). PubMed. [Link]

  • Identification of MNS as a potent inhibitor for ATP-induced NLRP3... (2014). ResearchGate. [Link]

  • Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation. (2019). PMC - PubMed Central. [Link]

  • Identifying small molecule probes for kinases by chemical proteomics. (2018). mediaTUM. [Link]

  • BrdU Cell Proliferation Assay. Creative Bioarray. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2020). ACS Publications. [Link]

  • Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. (2021). MDPI. [Link]

  • Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024). Taylor & Francis. [Link]

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How to interpret unexpected results from n-[5-(2-bromo-acetyl)-2-hydroxy-phenyl]-methanesulfonamide treatment

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for n-[5-(2-bromo-acetyl)-2-hydroxy-phenyl]-methanesulfonamide, hereafter referred to as Cmpd-X . This document is designed for researchers, scientists, and drug development professionals who are using this novel, potent covalent inhibitor. Cmpd-X is designed as a targeted covalent inhibitor of Tankyrase (TNKS), a member of the Poly(ADP-ribose) polymerase (PARP) family of enzymes. Its mechanism of action involves an initial non-covalent binding to the target protein, followed by the formation of an irreversible covalent bond between its electrophilic bromoacetyl group and a nucleophilic residue (e.g., cysteine) within the active site of Tankyrase.

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you interpret unexpected experimental results, ensuring the scientific integrity of your findings.

Table of Contents

  • Overview of Cmpd-X and Tankyrase Inhibition

  • Frequently Asked Questions (FAQs)

  • Troubleshooting Guide: Unexpected Experimental Outcomes

    • Issue 1: Higher-than-Expected Cell Viability (Apparent Lack of Efficacy)

    • Issue 2: Lower-than-Expected Cell Viability (Excessive Cytotoxicity)

    • Issue 3: Discrepancy Between Biochemical and Cellular Assay Results

    • Issue 4: Phenotype is Inconsistent with Wnt Pathway Inhibition

  • Key Experimental Protocols

    • Protocol 1: Intact Cell Target Engagement Assay

    • Protocol 2: Covalent Inhibitor Washout Assay

    • Protocol 3: PARP Family Selectivity Profiling

  • References

Overview of Cmpd-X and Tankyrase Inhibition

Cmpd-X is an electrophilic small molecule designed to covalently modify and irreversibly inhibit Tankyrase 1 and 2 (TNKS1/2). Tankyrases are key regulators of various cellular processes, most notably the Wnt/β-catenin signaling pathway, through their poly-ADP-ribosylation (PARylation) activity. By PARylating Axin, a central component of the β-catenin destruction complex, Tankyrases promote its ubiquitination and proteasomal degradation. This destabilizes the destruction complex, leading to the accumulation of β-catenin, which then translocates to the nucleus and activates Wnt target gene transcription, driving cell proliferation in many cancers, such as colorectal carcinoma.[1][2][3]

Cmpd-X, as a covalent inhibitor, is expected to exhibit a time-dependent inhibition profile and prolonged pharmacodynamic effects that can outlast its pharmacokinetic profile due to the irreversible nature of its binding.[4] The bromoacetyl "warhead" is highly reactive, which, while ensuring potent inhibition, can also be a source of unexpected results due to off-target reactions if not used under optimized conditions.

Mechanism of Action: Covalent Inhibition of Tankyrase

The inhibition by Cmpd-X is a two-step process: a non-covalent binding to the Tankyrase active site, followed by the irreversible covalent bond formation.[5] This process is key to its potency and potential selectivity.

Diagram illustrating the expected mechanism of Cmpd-X on the Wnt/β-catenin signaling pathway.

Wnt_Pathway_Inhibition cluster_untreated Untreated Wnt-Active Cell cluster_treated Cmpd-X Treated Cell TNKS Tankyrase Axin_DC Axin Destruction Complex TNKS->Axin_DC PARylation BetaCatenin_U β-catenin Axin_DC->BetaCatenin_U Phosphorylation Proteasome Proteasome BetaCatenin_U->Proteasome Degradation Wnt_Genes Wnt Target Genes (e.g., MYC, CCND1) BetaCatenin_U->Wnt_Genes Activates (if stabilized) Proliferation_U Proliferation Wnt_Genes->Proliferation_U Drives CmpdX Cmpd-X TNKS_Inhibited Tankyrase (Inhibited) CmpdX->TNKS_Inhibited Covalent Inhibition Axin_DC_Stable Axin Destruction Complex (Stable) TNKS_Inhibited->Axin_DC_Stable No PARylation BetaCatenin_T β-catenin Axin_DC_Stable->BetaCatenin_T Phosphorylation Proteasome_T Proteasome BetaCatenin_T->Proteasome_T Degradation Wnt_Genes_Off Wnt Target Genes (Repressed) Proliferation_T Inhibition of Proliferation Wnt_Genes_Off->Proliferation_T Leads to

Caption: Cmpd-X covalently inhibits Tankyrase, stabilizing the Axin complex and promoting β-catenin degradation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended concentration range for Cmpd-X in cell-based assays? A: For initial experiments, we recommend a dose-response curve ranging from 10 nM to 10 µM. Due to its covalent mechanism, both concentration and incubation time will determine the biological effect. A time-course experiment (e.g., 4, 8, 16, and 24 hours) is crucial to understand its activity.[6]

Q2: How can I confirm that Cmpd-X is covalently binding to Tankyrase in my cells? A: The most direct method is a target engagement assay using mass spectrometry to detect the covalent modification of Tankyrase. A simpler, indirect method is the "washout" assay (see Protocol 2), where the persistence of the biological effect after removing the compound from the media indicates irreversible binding.[7]

Q3: Cmpd-X has a bromoacetyl group. Should I be concerned about non-specific reactivity? A: Yes. The bromoacetyl moiety is a reactive electrophile that can potentially modify other accessible nucleophiles on different proteins, especially at high concentrations. This is a common pitfall with covalent inhibitors. Interpreting results requires careful dose-response analysis and confirmation of on-target engagement to distinguish specific effects from non-specific toxicity or off-target pharmacology.

Q4: Should I include a reducing agent like DTT or β-mercaptoethanol in my biochemical assays? A: No. Reducing agents will react with the electrophilic bromoacetyl group of Cmpd-X, inactivating the compound and leading to a false negative result (apparent lack of inhibition). Ensure all buffers for biochemical assays are free of such agents.

Q5: Is there a negative control I can use for Cmpd-X? A: An ideal negative control would be a structural analog of Cmpd-X where the bromoacetyl group is replaced with a non-reactive acetyl group. If such a compound is unavailable, using a structurally unrelated Tankyrase inhibitor or comparing results at very short vs. long incubation times can help differentiate covalent from non-covalent or off-target effects.

Troubleshooting Guide: Unexpected Experimental Outcomes

This section addresses common discrepancies observed during experiments with Cmpd-X and provides a logical framework for their diagnosis.

A logical flowchart for troubleshooting unexpected results from Cmpd-X treatment.

Troubleshooting_Flowchart Start Unexpected Result Observed Q_Efficacy Issue: Low Efficacy or High Cytotoxicity? Start->Q_Efficacy Low_Efficacy Low Efficacy: Cells are resistant Q_Efficacy->Low_Efficacy Low High_Cyto High Cytotoxicity: Cells die at low conc. Q_Efficacy->High_Cyto High Check_Compound 1. Verify Compound Integrity (Solubility, Degradation) Low_Efficacy->Check_Compound Check_Target 2. Confirm Target Engagement (See Protocol 1) Check_Compound->Check_Target Check_Pathway 3. Assess Downstream Pathway Marker (Axin/β-catenin) Check_Target->Check_Pathway Conclusion_Low Outcome: Target not engaged or pathway is compensated Check_Pathway->Conclusion_Low Check_OffTarget 1. Rule out Off-Target Effects (Washout Assay - Protocol 2) High_Cyto->Check_OffTarget Check_Selectivity 2. Profile against other PARPs (See Protocol 3) Check_OffTarget->Check_Selectivity Check_Reactive 3. Assess general markers of cellular stress (e.g., ROS) Check_Selectivity->Check_Reactive Conclusion_High Outcome: Phenotype is due to non-specific reactivity or off-target inhibition Check_Reactive->Conclusion_High

Caption: A step-by-step decision tree for diagnosing unexpected experimental outcomes with Cmpd-X.

Issue 1: Higher-than-Expected Cell Viability (Apparent Lack of Efficacy)

You observe minimal or no decrease in cell proliferation or viability even at high concentrations of Cmpd-X in a cell line expected to be Wnt-dependent.

Potential Cause Explanation Suggested Action
Compound Instability/Insolubility Cmpd-X may be precipitating in your cell culture media or degrading over the course of the experiment. The bromoacetyl group can be hydrolyzed.Visually inspect media for precipitation. Prepare fresh stock solutions. Test compound stability in media over time using LC-MS.
Lack of Target Engagement The compound may not be entering the cells or binding to Tankyrase.Perform an intact cell target engagement assay (see Protocol 1 ) to confirm that Cmpd-X is reaching and covalently modifying Tankyrase inside the cell.[2]
Slow On-Rate of Inhibition Covalent inhibition is time-dependent. The experimental endpoint may be too early to observe a significant effect.Increase the incubation time. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.
Cell Line is Not Wnt-Dependent The assumption of Wnt pathway dependency for proliferation in your chosen cell line may be incorrect, or the cells may have developed resistance.Confirm Wnt dependency by measuring β-catenin/Axin levels post-treatment. Use a positive control cell line known to be sensitive to Tankyrase inhibitors.
Issue 2: Lower-than-Expected Cell Viability (Excessive Cytotoxicity)

You observe widespread cell death at concentrations significantly lower than the expected IC50 for on-target Tankyrase inhibition. The observed phenotype is rapid and does not seem specific.

Potential Cause Explanation Suggested Action
Non-Specific Covalent Modification The highly reactive bromoacetyl group is modifying numerous cellular proteins, leading to general proteotoxicity. This is a common pitfall with highly electrophilic compounds.Lower the concentration of Cmpd-X. Reduce incubation time. Use the covalent inhibitor washout assay (Protocol 2 ) to see if a brief exposure is sufficient to achieve the desired on-target effect without causing massive toxicity.
Off-Target Inhibition of a Critical Enzyme Cmpd-X may be inhibiting other enzymes essential for cell survival. The PARP family has several members with conserved active sites.Perform a selectivity screen against other PARP family members (Protocol 3 ). Compare the phenotype to that of known inhibitors of other PARPs.
Assay Artifact The compound may be interfering with the cytotoxicity assay itself (e.g., quenching fluorescence of a viability dye).Use an orthogonal method to measure cell viability (e.g., compare a metabolic assay like MTT with a direct cell counting method like Trypan Blue).
Contaminants in Compound Stock Synthesis byproducts or contaminants could be responsible for the observed toxicity.Confirm the purity of your Cmpd-X stock using LC-MS and NMR. Re-synthesis or re-purification may be necessary.
Issue 3: Discrepancy Between Biochemical and Cellular Assay Results

Cmpd-X is highly potent in a biochemical assay with purified Tankyrase enzyme, but shows much lower potency in cell-based assays.

Potential Cause Explanation Suggested Action
Poor Cell Permeability The compound may not be efficiently crossing the cell membrane to reach its intracellular target.Evaluate the physicochemical properties of Cmpd-X (e.g., LogP). If permeability is low, consider using cell lines with less robust efflux pump activity or formulating the compound with a vehicle that enhances uptake.
High Protein Binding Cmpd-X may be binding extensively to proteins in the cell culture serum (e.g., albumin), reducing its free concentration available to inhibit Tankyrase.Perform the cell-based assay in low-serum or serum-free media for a short duration to see if potency increases. Measure the fraction of compound bound to plasma proteins.
Rapid Cellular Metabolism The compound may be quickly metabolized and inactivated by cellular enzymes (e.g., glutathione S-transferases, which can conjugate with the electrophilic warhead).Analyze compound stability in cell lysate or with liver microsomes. Use LC-MS to identify potential metabolites in treated cells.
Issue 4: Phenotype is Inconsistent with Wnt Pathway Inhibition

Treatment with Cmpd-X leads to a clear cellular phenotype (e.g., cell cycle arrest), but you do not observe the expected decrease in β-catenin levels or repression of Wnt target genes.

Potential Cause Explanation Suggested Action
Off-Target Effect Dominates Phenotype The observed phenotype is real but is caused by the inhibition of a different pathway. Tankyrases have roles beyond Wnt signaling, including telomere maintenance and mitosis.[4]Confirm target engagement with Tankyrase (Protocol 1 ). Use genetic methods (e.g., siRNA or CRISPR against TNKS1/2) to see if this phenocopies the effect of Cmpd-X. If not, the phenotype is likely off-target.
Timing of Pathway Readout is Incorrect The turnover of β-catenin and the transcriptional changes to its target genes take time.Perform a time-course experiment, measuring Axin stabilization (an early event) and β-catenin levels (a mid-event) and target gene mRNA levels (a later event) at multiple time points (e.g., 2, 6, 12, 24 hours).
Feedback Mechanisms or Pathway Redundancy Cells may activate compensatory signaling pathways to overcome the inhibition of the Wnt pathway.Use pathway analysis tools (e.g., RNA-seq, phosphoproteomics) to investigate broader signaling changes upon Cmpd-X treatment.

Key Experimental Protocols

Protocol 1: Intact Cell Target Engagement Assay

This protocol uses mass spectrometry to confirm that Cmpd-X covalently modifies Tankyrase in live cells.

  • Cell Treatment: Plate cells (e.g., HEK293T) and grow to ~80% confluency. Treat cells with vehicle or varying concentrations of Cmpd-X for a defined period (e.g., 4 hours).

  • Cell Lysis: Wash cells with ice-cold PBS, then lyse in a buffer containing a non-reducing detergent and protease inhibitors.

  • Immunoprecipitation (IP): Add an anti-Tankyrase antibody to the lysates and incubate to capture the target protein. Use protein A/G beads to pull down the antibody-protein complexes.

  • Sample Preparation for MS: Elute the captured proteins from the beads. Reduce, alkylate (with a non-bromo-containing alkylating agent like iodoacetamide), and digest the proteins into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixture by high-resolution mass spectrometry. Search for the specific peptide containing the target cysteine residue.

  • Data Analysis: Look for a mass shift in the target peptide corresponding to the addition of the Cmpd-X molecule minus the bromine atom. The presence of this modified peptide confirms covalent engagement.[2]

Protocol 2: Covalent Inhibitor Washout Assay

This assay distinguishes reversible from irreversible inhibition by assessing the persistence of the effect after the compound is removed.

  • Initial Treatment: Treat cells with a high concentration of Cmpd-X (e.g., 10x the IC50) for a short period (e.g., 1-2 hours) to allow for covalent bond formation. Include a control treated with a known reversible inhibitor.

  • Washout: Carefully aspirate the media. Wash the cells 3-4 times with fresh, pre-warmed, compound-free media to remove all unbound inhibitor.

  • Recovery/Incubation: Add fresh, compound-free media to the washed cells.

  • Endpoint Measurement: Allow the cells to grow for a period equivalent to your standard assay (e.g., 48-72 hours). Measure the endpoint (e.g., cell viability, β-catenin levels).

  • Interpretation: If Cmpd-X is an irreversible inhibitor, its effect will persist even after washout. The effect of the reversible inhibitor should be lost as it diffuses out of the cells.[7]

Protocol 3: PARP Family Selectivity Profiling

This biochemical assay assesses the inhibitory activity of Cmpd-X against other members of the PARP family to rule out off-target inhibition.

  • Enzyme Panel: Obtain a panel of purified, recombinant PARP enzymes (e.g., PARP1, PARP2, PARP3, etc.).

  • Assay Setup: Use a standard PARP activity assay format (e.g., measuring the consumption of NAD+ or the formation of poly-ADP-ribose).

  • Inhibition Measurement: For each enzyme, measure its activity in the presence of a range of concentrations of Cmpd-X. Remember to pre-incubate the enzyme and compound to allow for time-dependent covalent inhibition. Ensure no reducing agents are present.

  • IC50 Determination: Calculate the IC50 value of Cmpd-X for each PARP family member.

  • Selectivity Analysis: Compare the IC50 for Tankyrase to the IC50 values for other PARPs. A significantly higher IC50 for other family members indicates good selectivity.

References

  • Discovery of a Novel Series of Tankyrase Inhibitors by a Hybridization Approach. Journal of Medicinal Chemistry. Available at: [Link]

  • From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets. BioAscent. Available at: [Link]

  • Structure-guided design and characterization of a clickable, covalent PARP16 inhibitor. Chemical Science. Available at: [Link]

  • Tankyrases: Structure, Function and Therapeutic Implications in Cancer. Current Pharmaceutical Design. Available at: [Link]

  • Discovery of Tankyrase scaffolding inhibitor specifically targeting the ARC4 peptide binding domain. bioRxiv. Available at: [Link]

  • Common pitfalls in preclinical cancer target validation. Nature Reviews Cancer. Available at: [Link]

  • Tankyrase inhibitors as antitumor agents: a patent update (2013 – 2020). Expert Opinion on Therapeutic Patents. Available at: [Link]

  • Structural Basis and Selectivity of Tankyrase Inhibition by a Wnt Signaling Inhibitor WIKI4. PLoS ONE. Available at: [Link]

  • Multi-therapies Based on PARP Inhibition: Potential Therapeutic Approaches for Cancer Treatment. Journal of Medicinal Chemistry. Available at: [Link]

  • PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Cell and Developmental Biology. Available at: [Link]

  • Accelerating the Validation of Endogenous On-Target Engagement and In Cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. ACS Central Science. Available at: [Link]

  • Covalent inhibitors of PARP-16 for cancer treatment. Oregon Health & Science University. Available at: [Link]

  • Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation. Cell Chemical Biology. Available at: [Link]

  • Pitfalls in cytotoxicity studies could be tripping up chemists. Chemistry World. Available at: [Link]

  • Emerging strategies in covalent inhibition. YouTube. Available at: [Link]

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Technical Support Center: Purification of n-[5-(2-bromo-acetyl)-2-hydroxy-phenyl]-methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the purification of n-[5-(2-bromo-acetyl)-2-hydroxy-phenyl]-methanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances associated with the purification of this important intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure you achieve the desired purity and yield in your experiments.

I. Understanding the Molecule: Key Physicochemical Properties

Before delving into purification strategies, it is crucial to understand the physicochemical properties of this compound. These properties dictate its behavior in different solvent systems and on various stationary phases.

PropertyValue/InformationSource
Molecular Formula C₉H₁₀BrNO₄S[1]
Molecular Weight 308.15 g/mol [1]
Appearance Typically a solid, ranging from white to off-white or pale yellow.[2]
Key Functional Groups Phenolic hydroxyl, sulfonamide, α-bromo ketone.Inferred from structure
Reactivity Concerns The α-bromo ketone moiety is a potent alkylating agent and is susceptible to nucleophilic attack and degradation, especially under basic conditions.[2][3][2], [3]

II. Troubleshooting Guide: Common Purification Issues and Solutions

This section addresses specific problems you may encounter during the purification of this compound, providing their probable causes and actionable solutions.

A. Recrystallization Issues

Q1: My compound oils out during recrystallization. What should I do?

Probable Cause: The solvent system may be too nonpolar for your compound, or the cooling rate is too rapid, preventing the formation of a crystalline lattice. "Oiling out" is also common if there are significant impurities that depress the melting point.[4]

Solution:

  • Solvent System Modification: If using a nonpolar/polar solvent pair (e.g., hexane/ethyl acetate), try increasing the proportion of the more polar solvent. Alternatively, switch to a solvent system with a better solubility profile for your compound. Good starting points for polar compounds include ethanol, isopropanol, or mixtures like ethyl acetate/ethanol.[4]

  • Controlled Cooling: Allow the heated solution to cool slowly to room temperature before further cooling in an ice bath or refrigerator. This provides sufficient time for crystal nucleation and growth.

  • Seeding: Introduce a small crystal of pure product into the cooled, saturated solution to initiate crystallization.

  • Pre-purification: If the crude material is very impure, consider a preliminary purification step like a silica gel plug filtration to remove baseline impurities before attempting recrystallization.

Q2: I have poor recovery after recrystallization. How can I improve the yield?

Probable Cause: The compound may be too soluble in the chosen solvent, even at low temperatures. Alternatively, you may be using an excessive amount of solvent.

Solution:

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. You can test this on a small scale with various solvents.

  • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. Adding solvent in small portions is key.

  • Concentration and Cooling: If the compound is still too soluble, you can carefully evaporate some of the solvent to reach the saturation point before cooling. Ensure thorough cooling to maximize precipitation.

B. Column Chromatography Challenges

Q3: My compound is degrading on the silica gel column. How can I prevent this?

Probable Cause: The α-bromo ketone functional group in your molecule is sensitive to the acidic nature of standard silica gel, which can catalyze decomposition.[5] Additionally, prolonged contact time on the column can lead to degradation.

Solution:

  • Deactivated Silica: Use silica gel that has been deactivated by treatment with a base, such as triethylamine. A common practice is to add 0.1-1% triethylamine to the eluent. This neutralizes the acidic sites on the silica.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded phase like diol-silica.

  • Flash Chromatography: Employ flash chromatography to minimize the residence time of your compound on the column.[6]

  • Temperature Control: If possible, run the chromatography at a lower temperature to reduce the rate of degradation.

Q4: I am seeing poor separation between my product and a key impurity. What are my options?

Probable Cause: The polarity of your product and the impurity are very similar in the chosen mobile phase.

Solution:

  • Optimize the Mobile Phase:

    • Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can help to resolve closely eluting compounds. A common gradient for compounds of this nature is from hexane/ethyl acetate to pure ethyl acetate.[7]

    • Solvent Modifiers: Add a small amount of a third solvent to the mobile phase to alter the selectivity. For example, adding a small amount of methanol or dichloromethane to a hexane/ethyl acetate mixture can change the interactions with the stationary phase.

  • Change the Stationary Phase: If mobile phase optimization fails, switching to a different stationary phase with different selectivity is the next logical step. Options include alumina, or reverse-phase C18 silica.[6]

  • Recrystallization: If the impurity is present in a small amount, a carefully optimized recrystallization may be more effective than chromatography for achieving high purity.

III. Frequently Asked Questions (FAQs)

Q1: What are the likely impurities I should be looking for?

A1: The impurity profile will depend on the synthetic route. Common impurities include:

  • Starting Materials: Unreacted N-(5-acetyl-2-hydroxy-phenyl)-methanesulfonamide.

  • Over-brominated Species: n-[5-(2,2-dibromo-acetyl)-2-hydroxy-phenyl]-methanesulfonamide.

  • Regioisomers: If the starting material for acylation is N-(2-hydroxyphenyl)methanesulfonamide, you may have isomers from acylation at different positions on the aromatic ring.[8]

  • Hydrolysis/Degradation Products: The bromoacetyl group can be hydrolyzed to a hydroxyacetyl group, especially if exposed to moisture or basic conditions for extended periods.

Q2: What analytical techniques are best for assessing the purity of the final product?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity and detecting minor impurities. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for the main peak and any impurities, aiding in their identification.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the purified compound and can detect impurities if they are present in sufficient quantities.

Q3: What are the recommended storage conditions for the purified compound?

A3: Due to the reactive nature of the α-bromo ketone, the purified compound should be stored in a tightly sealed container in a cool, dry, and dark place.[2] Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation from atmospheric moisture.

IV. Experimental Workflow and Diagrams

A. General Purification Workflow

The following diagram illustrates a typical purification workflow for this compound.

PurificationWorkflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Initial Cleanup Column Column Chromatography Crude->Column For complex mixtures Recrystallization->Column If impurities persist Analysis Purity Analysis (HPLC, LC-MS, NMR) Recrystallization->Analysis Column->Recrystallization Post-column cleanup Column->Analysis Pure Pure Product Analysis->Pure Purity > 98% ChromatographyTroubleshooting start Start Chromatography check_separation Problem: Poor Separation Is separation adequate? start->check_separation check_degradation Problem: Degradation Is the product degrading? check_separation->check_degradation Yes optimize_mobile Solution: Optimize Mobile Phase - Adjust polarity gradient - Add solvent modifier check_separation->optimize_mobile No deactivate_silica Solution: Deactivate Silica - Add triethylamine to eluent check_degradation->deactivate_silica Yes success Successful Purification check_degradation->success No change_stationary Solution: Change Stationary Phase - Alumina - Reverse Phase (C18) optimize_mobile->change_stationary Still poor separation optimize_mobile->success Separation improved change_stationary->success alternative_stationary Solution: Use Alternative Stationary Phase - Neutral Alumina deactivate_silica->alternative_stationary Degradation persists deactivate_silica->success Degradation resolved alternative_stationary->success

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Validation & Comparative

A Prospective Analysis of n-[5-(2-bromo-acetyl)-2-hydroxy-phenyl]-methanesulfonamide as a Covalent Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of the chemical entity n-[5-(2-bromo-acetyl)-2-hydroxy-phenyl]-methanesulfonamide within the broader landscape of covalent enzyme inhibitors. Due to the current absence of published experimental data for this specific molecule, this document will focus on a prospective evaluation based on its structural features. We will dissect the molecule's constituent parts—the bromoacetyl "warhead" and the methanesulfonamide "scaffold"—to infer its likely mechanism of action and potential protein targets. This guide will then compare these inferred properties to those of well-characterized covalent inhibitors, providing a framework for its future investigation and characterization.

Introduction to Covalent Inhibition: A Strategy of Irreversible Engagement

Covalent inhibitors are a class of therapeutic agents that form a stable, covalent bond with their target protein, leading to irreversible or long-lasting inhibition.[1] This mode of action offers several potential advantages over traditional, non-covalent inhibitors, including prolonged duration of action, high potency, and the ability to overcome resistance mechanisms that rely on high concentrations of the natural substrate.

The fundamental mechanism of covalent inhibition involves a two-step process:

  • Reversible Binding: The inhibitor first binds non-covalently to the target protein's active or an allosteric site, driven by intermolecular forces such as hydrogen bonding, hydrophobic interactions, and van der Waals forces.

  • Covalent Bond Formation: A reactive electrophilic group on the inhibitor, often termed a "warhead," then reacts with a nucleophilic amino acid residue on the target protein, forming a stable covalent bond.

The success of a covalent inhibitor hinges on a delicate balance: the warhead must be reactive enough to form a bond with its intended target but not so reactive that it indiscriminately modifies other proteins, which could lead to off-target toxicity.

Dissecting this compound: A Covalent Inhibitor by Design

The chemical structure of this compound strongly suggests its potential as a covalent inhibitor. Let's break down its key components:

  • The Bromoacetyl Warhead: The 2-bromo-acetyl group is a classic electrophilic warhead used in the design of covalent inhibitors.[2] The carbon atom attached to the bromine is highly susceptible to nucleophilic attack by amino acid residues such as cysteine, histidine, or lysine. The bromine atom acts as a good leaving group, facilitating the formation of a stable covalent bond between the inhibitor and the protein.

  • The Methanesulfonamide Scaffold: The n-[2-hydroxy-phenyl]-methanesulfonamide portion of the molecule serves as the "scaffold" or "recognition element." This part of the molecule is responsible for guiding the inhibitor to the specific binding pocket of its target protein. The arrangement of the hydroxyl and methanesulfonamide groups on the phenyl ring provides specific hydrogen bonding and other non-covalent interactions that determine the inhibitor's selectivity. Sulfonamides are a common motif in medicinal chemistry and are known to interact with a variety of enzymes.[3]

Comparative Analysis with Other Covalent Inhibitors

To understand the potential of this compound, it is instructive to compare its inferred properties with those of established covalent inhibitors.

Comparison of Covalent Warheads

The bromoacetyl group in our topic compound belongs to the family of α-haloacetyl warheads. These are known for their reactivity towards cysteine residues. Other common covalent warheads include:

Warhead ClassExample InhibitorTarget Residue(s)Reactivity
α-Haloacetyl Ibrutinib (contains an acrylamide, but conceptually similar reactivity)CysteineHigh
Acrylamide AfatinibCysteineModerate
Nitrile VildagliptinSerineModerate
Epoxide CarfilzomibThreonineHigh
β-Lactam PenicillinSerineHigh

The high reactivity of the bromoacetyl group suggests that this compound could be a potent inhibitor of its target. However, this also raises a potential for off-target effects if the scaffold does not provide sufficient selectivity.

Potential Protein Targets: The Role of the Methanesulfonamide Scaffold

While the exact target of this compound is unknown, the methanesulfonamide scaffold is found in inhibitors of several enzyme families. For instance, some inhibitors of poly(ADP-ribose) polymerases (PARPs) and tankyrases, which are involved in DNA repair and Wnt signaling respectively, feature sulfonamide moieties.[4][5][6][7][8][9]

Hypothetical Signaling Pathway Inhibition:

Let's consider a hypothetical scenario where the methanesulfonamide scaffold directs the inhibitor to a member of the PARP family, such as Tankyrase. Tankyrases are key regulators of the Wnt/β-catenin signaling pathway.[4][5][6]

G Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP LRP5/6 LRP->Dishevelled Complex Destruction Complex (Axin, APC, GSK3β) Dishevelled->Complex inhibits beta_catenin β-catenin Complex->beta_catenin promotes degradation Nucleus Nucleus beta_catenin->Nucleus TCF_LEF TCF/LEF Nucleus->TCF_LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes Tankyrase Tankyrase Tankyrase->Complex destabilizes Axin Inhibitor n-[5-(2-bromo-acetyl)-2-hydroxy-phenyl] -methanesulfonamide Inhibitor->Tankyrase covalently inhibits

Caption: Hypothetical inhibition of the Wnt/β-catenin pathway by this compound targeting Tankyrase.

In this model, the covalent inhibition of Tankyrase would stabilize the destruction complex, leading to the degradation of β-catenin and the downregulation of Wnt target genes. This is a common strategy in the development of anti-cancer therapeutics.[5][6]

Experimental Protocols for Characterization

To validate the hypothesis that this compound is a covalent inhibitor and to determine its target and efficacy, a series of experiments would be necessary.

Determination of Covalent Modification

Objective: To confirm that the inhibitor forms a covalent bond with its target protein.

Methodology: Mass Spectrometry

  • Incubate the purified target protein with a molar excess of this compound.

  • After incubation, remove the excess unbound inhibitor by dialysis or size-exclusion chromatography.

  • Analyze the protein by electrospray ionization mass spectrometry (ESI-MS).

  • Expected Outcome: An increase in the mass of the protein corresponding to the molecular weight of the inhibitor would confirm covalent modification.

Identification of the Target Amino Acid Residue

Objective: To identify the specific amino acid residue that is modified by the inhibitor.

Methodology: Tandem Mass Spectrometry (MS/MS)

  • Following the covalent modification protocol above, digest the protein into smaller peptides using a protease such as trypsin.

  • Separate the peptides by liquid chromatography (LC).

  • Analyze the peptides by tandem mass spectrometry (MS/MS).

  • Expected Outcome: Fragmentation of the modified peptide will reveal the exact amino acid residue to which the inhibitor is attached.

Determination of Inhibition Kinetics

Objective: To quantify the potency and rate of covalent inactivation.

Methodology: Enzyme Inhibition Assay

The kinetics of covalent inhibition are typically described by the parameter kinact/KI, where kinact is the maximal rate of inactivation and KI is the concentration of inhibitor that gives half-maximal inactivation.

  • Perform a continuous or endpoint enzyme assay in the presence of varying concentrations of the inhibitor.

  • Measure the initial rate of the enzymatic reaction at different time points.

  • Plot the observed pseudo-first-order rate constant (kobs) against the inhibitor concentration.

  • Fit the data to the Michaelis-Menten equation for irreversible inhibitors to determine kinact and KI.

Experimental Workflow for Covalent Inhibitor Characterization:

G Start Start: Purified Target Protein + Inhibitor Mass_Spec Mass Spectrometry (Intact Protein) Start->Mass_Spec Enzyme_Assay Enzyme Inhibition Assay Start->Enzyme_Assay Covalent_Mod Covalent Modification Confirmed? Mass_Spec->Covalent_Mod MS_MS Tandem Mass Spectrometry (Peptide Mapping) Covalent_Mod->MS_MS Yes End End: Characterized Covalent Inhibitor Covalent_Mod->End No Target_Residue Target Residue Identified MS_MS->Target_Residue Target_Residue->End Kinetics Determine k_inact/K_I Enzyme_Assay->Kinetics Kinetics->End

Caption: A typical experimental workflow for the characterization of a covalent inhibitor.

Conclusion and Future Directions

While direct experimental evidence is currently lacking, the chemical structure of this compound provides a strong rationale for its classification as a covalent inhibitor. The presence of a reactive bromoacetyl warhead coupled with a methanesulfonamide scaffold suggests that it could be a potent and selective inhibitor of a specific protein target, potentially within enzyme families known to be modulated by sulfonamide-containing compounds.

The next crucial steps in the evaluation of this molecule would be to synthesize it and perform the experimental protocols outlined in this guide. Identifying its protein target(s) through techniques such as chemical proteomics, followed by detailed biochemical and cellular characterization, will be essential to unveil its therapeutic potential. This prospective analysis serves as a roadmap for the scientific community to embark on the exploration of this promising chemical entity.

References

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A Comparative Guide to Covalent and Non-Covalent Inhibition: The Case of n-[5-(2-bromo-acetyl)-2-hydroxy-phenyl]-methanesulfonamide and its Analog

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Analysis for Researchers and Drug Development Professionals

In the landscape of drug discovery, the strategic incorporation of specific functional groups can dramatically alter the biological activity of a molecule. This guide provides a comparative analysis of n-[5-(2-bromo-acetyl)-2-hydroxy-phenyl]-methanesulfonamide, a known irreversible inhibitor, and its non-bromoacetyl analog, n-[5-acetyl-2-hydroxy-phenyl]-methanesulfonamide. The key difference lies in the bromoacetyl "warhead," which confers the ability to form a permanent, covalent bond with its protein target, a mechanism fundamentally different from the reversible, non-covalent interactions of its analog.

The bromoacetyl-containing compound is a broad-spectrum, irreversible inhibitor of serine proteases, including trypsin, chymotrypsin, plasmin, thrombin, and kallikreins.[1] It is also recognized by the names AEBSF or Pefabloc SC.[2][3] Its utility extends to attenuating airway inflammation in animal models and preventing the activation of NADPH oxidase, a ROS generator.[1] In contrast, its non-bromoacetyl counterpart lacks this reactive group and is primarily available as a chemical intermediate.[4]

The Decisive Role of the Bromoacetyl Group: Covalent vs. Non-Covalent Interactions

The presence of the bromoacetyl group is the critical determinant of the distinct mechanisms of action of these two molecules. The bromine atom, being a good leaving group, renders the adjacent carbonyl carbon highly electrophilic. This "warhead" can then be attacked by a nucleophilic amino acid residue (such as serine, cysteine, or histidine) within the active site of a target enzyme. This results in the formation of a stable, covalent bond, leading to irreversible inhibition.[5]

Conversely, the non-bromoacetyl analog, lacking this electrophilic center, can only engage in weaker, non-covalent interactions such as hydrogen bonding and van der Waals forces. These interactions are reversible, and the inhibitor can freely associate and dissociate from the enzyme's active site. This fundamental difference in the mode of binding has profound implications for the potency, duration of action, and experimental characterization of these compounds.

G cluster_0 Covalent Inhibition cluster_1 Non-Covalent Inhibition Enzyme Enzyme Non_Covalent_Complex Initial Non-Covalent Binding (E-I) Enzyme->Non_Covalent_Complex Ki Bromoacetyl_Inhibitor This compound Bromoacetyl_Inhibitor->Non_Covalent_Complex Covalent_Complex Irreversible Covalent Complex (E-I) Non_Covalent_Complex->Covalent_Complex kinact Enzyme2 Enzyme Reversible_Complex Reversible Non-Covalent Complex (E-I) Enzyme2->Reversible_Complex Ki Analog_Inhibitor n-[5-acetyl-2-hydroxy-phenyl]-methanesulfonamide Analog_Inhibitor->Reversible_Complex G cluster_workflow kinact/KI Determination Workflow Start Prepare Enzyme and Inhibitor Dilutions Pre_incubation Pre-incubate Enzyme with Inhibitor at Varying Times Start->Pre_incubation Reaction_Initiation Add Substrate to Initiate Reaction Pre_incubation->Reaction_Initiation Measurement Measure Initial Reaction Velocity Reaction_Initiation->Measurement Plot_Activity Plot ln(Activity) vs. Time to get kobs Measurement->Plot_Activity Plot_kobs Plot kobs vs. [I] Plot_Activity->Plot_kobs Fit_Data Fit to Michaelis-Menten for Irreversible Inhibitors Plot_kobs->Fit_Data End Determine kinact and KI Fit_Data->End

Caption: Workflow for kinact/KI determination.

Mass Spectrometry Analysis of Covalent Adduct Formation

This protocol confirms the covalent modification of the target protein.

Rationale: Mass spectrometry provides direct evidence of covalent bond formation by detecting the increase in the protein's mass corresponding to the mass of the inhibitor. [6] Procedure:

  • Sample Preparation:

    • Incubate the target protein with an excess of the bromoacetyl inhibitor for a sufficient time to ensure complete reaction.

    • As a control, incubate the protein with the non-bromoacetyl analog or vehicle.

    • Remove the excess, unbound inhibitor using a desalting column or dialysis.

  • Intact Protein Analysis (LC-MS):

    • Inject the samples into a liquid chromatography-mass spectrometry (LC-MS) system.

    • Acquire the mass spectra of the intact proteins.

    • Compare the mass of the protein incubated with the bromoacetyl inhibitor to the control. An increase in mass corresponding to the molecular weight of the inhibitor confirms covalent modification.

  • Peptide Mapping (LC-MS/MS) (Optional):

    • Digest the protein samples with a protease (e.g., trypsin).

    • Analyze the resulting peptide mixture by LC-MS/MS.

    • Search the data for peptides with a mass modification corresponding to the inhibitor.

    • The MS/MS fragmentation data can be used to pinpoint the exact amino acid residue that has been modified.

Conclusion

The comparison between this compound and its non-bromoacetyl analog serves as a clear illustration of the profound impact of a single functional group on a molecule's biological mechanism. The bromoacetyl group transforms the molecule into a potent, irreversible covalent inhibitor, while its acetyl counterpart remains a likely weak, reversible binder. Understanding these differences is crucial for the rational design of targeted therapies and for the selection of appropriate experimental methods for their characterization. The protocols provided herein offer a robust framework for the empirical validation of these distinct inhibitory modalities.

References

  • Powers, J.C., Asgian, J.L., Ekici, Ö., et al. Irreversible inhibitors of serine, cysteine, and threonine proteases. Chem. Rev. 102(12), 4639-4750 (2002). [Link]

  • Diatchuk, V., Lotan, O., Koshkin, V., et al. Inhibition of NADPH oxidase activation by 4-(2-aminoethyl)-benzenesulfonyl fluoride and related compounds. The Journal of Biological Chemistry 272(20), 13292-13301 (1997). [Link]

  • Saw, S., Kale, S.L., and Arora, N. Serine protease inhibitor attenuates ovalbumin induced inflammation in mouse model of allergic airway disease. PLoS One 7(7), e41107 (2012). [Link]

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  • Pefabloc, 4-[2-aminoethyl]benzenesulfonyl fluoride, is a new, potent nontoxic and irreversible inhibitor of PAF-degrading acetylhydrolase - PubMed. [Link]

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A Strategic Guide to Evaluating n-[5-(2-bromo-acetyl)-2-hydroxy-phenyl]-methanesulfonamide in Drug-Resistant Non-Small Cell Lung Cancer Models

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oncology, the emergence of drug resistance remains a formidable challenge, particularly in non-small cell lung cancer (NSCLC). While targeted therapies have revolutionized treatment for patients with specific genetic alterations, the eventual development of resistance necessitates a continuous search for novel therapeutic agents. This guide addresses the compound n-[5-(2-bromo-acetyl)-2-hydroxy-phenyl]-methanesulfonamide , a molecule of interest for which public efficacy data in drug-resistant cancer models is not yet available.

This document serves as a comprehensive roadmap for researchers, outlining a rigorous, multi-faceted strategy to investigate the potential of this compound. We will delve into a hypothesized mechanism of action based on its structural components, provide a detailed experimental framework for its evaluation, and present comparative data with established therapies to offer a benchmark for its potential efficacy.

The Challenge of Acquired Resistance in NSCLC

Acquired resistance to targeted therapies is a primary driver of treatment failure in NSCLC. For instance, patients with activating mutations in the Epidermal Growth Factor Receptor (EGFR) who are treated with tyrosine kinase inhibitors (TKIs) like osimertinib, often develop secondary mutations, such as the T790M "gatekeeper" mutation, or experience amplification of alternative signaling pathways like MET.[1][2] Similarly, anaplastic lymphoma kinase (ALK)-rearranged NSCLC can become resistant to inhibitors like crizotinib through secondary ALK mutations or the activation of bypass signaling pathways.[3][4]

Deconstructing this compound: A Mechanistic Hypothesis

The chemical structure of this compound offers clues to its potential anticancer activity.

  • Methanesulfonamide Moiety: Sulfonamide derivatives are a well-established class of compounds with diverse anticancer activities.[5][6] They have been shown to act as inhibitors of tyrosine kinases, carbonic anhydrases, and matrix metalloproteinases, and can disrupt pivotal signaling pathways in cancer progression.[5][7]

  • Bromoacetyl Group: The presence of a bromoacetyl group suggests the potential for covalent inhibition. This reactive group can form a permanent bond with a nucleophilic residue, such as a cysteine, in the active site of a target protein, leading to irreversible inhibition.[8] This is a characteristic of some potent anticancer drugs, including the EGFR inhibitor osimertinib.[9]

  • Hydroxy-phenyl Group: The phenolic hydroxyl group can participate in hydrogen bonding, a key interaction for drug-receptor binding.[10]

Based on these structural features, we can hypothesize that this compound may act as an irreversible inhibitor of a key signaling protein in cancer cells, potentially a tyrosine kinase involved in a resistance pathway.

A Phased Experimental Approach to Efficacy Evaluation

A systematic evaluation of this novel compound would involve a multi-phase approach, progressing from in vitro characterization to in vivo validation.

Phase 1: In Vitro Profiling in Drug-Sensitive and -Resistant NSCLC Cell Lines

The initial phase focuses on determining the cytotoxic potential of the compound and elucidating its mechanism of action at the cellular level.

1.1. Establishment of Drug-Resistant Cell Lines:

To create relevant models, drug-resistant cell lines should be generated from parental, drug-sensitive NSCLC cell lines. For example, an osimertinib-resistant cell line can be developed from the H1975 cell line (which harbors the L858R/T790M EGFR mutations) through continuous, stepwise exposure to increasing concentrations of osimertinib.[11][12][13][14]

Experimental Protocol: Generation of an Osimertinib-Resistant H1975 Cell Line [11][14]

  • Culture H1975 cells in complete RPMI-1640 medium.

  • Initiate treatment with a starting concentration of osimertinib (e.g., 500 nM).

  • Change the medium with fresh drug every 2-3 days.

  • Once the cells resume normal growth, increase the osimertinib concentration in a stepwise manner (e.g., by 500 nM every 15 days).

  • Continue this process until the cells can proliferate in a high concentration of osimertinib (e.g., 1.5 µM).

  • Maintain the resistant cell line in a medium containing the final concentration of osimertinib.

1.2. Assessment of Cytotoxicity:

The half-maximal inhibitory concentration (IC50) of the novel compound should be determined in both the parental (sensitive) and the newly generated resistant cell lines. This will provide a quantitative measure of its efficacy and its ability to overcome resistance.

Experimental Protocol: MTT Cell Viability Assay [15][16][17]

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treat the cells with a range of concentrations of the test compound and control drugs (e.g., osimertinib, crizotinib) for a specified period (e.g., 72 hours).

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 values from the dose-response curves.

Comparative Data: IC50 Values of Standard-of-Care Drugs in NSCLC Cell Lines

Cell LineDriver MutationResistance MechanismDrugIC50 (nM)
PC9EGFR ex19delSensitiveOsimertinib8-17[18]
H1975EGFR L858R/T790MT790M MutationOsimertinib5-11[18]
H1975-OREGFR L858R/T790MAcquired Osimertinib ResistanceOsimertinib>1000[19]
H3122EML4-ALKSensitiveCrizotinib~100
H3122-CREML4-ALKAcquired Crizotinib ResistanceCrizotinib>1000[20]

1.3. Investigation of Apoptosis Induction:

To determine if the compound induces programmed cell death, an Annexin V/Propidium Iodide (PI) staining assay followed by flow cytometry can be performed.[21][22][23][24]

Experimental Protocol: Annexin V/PI Staining [21][22]

  • Treat cells with the test compound at its IC50 concentration for 24-48 hours.

  • Harvest and wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add fluorochrome-conjugated Annexin V and PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

1.4. Elucidation of Mechanism of Action:

Western blotting can be used to investigate the effect of the compound on key signaling pathways implicated in drug resistance.

Experimental Protocol: Western Blotting for Phosphorylated Proteins [25][26][27]

  • Treat sensitive and resistant cells with the test compound for various time points.

  • Lyse the cells and quantify the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST.

  • Incubate the membrane with primary antibodies against total and phosphorylated forms of key proteins (e.g., EGFR, ALK, AKT, ERK).

  • Incubate with HRP-conjugated secondary antibodies.

  • Detect the signal using an enhanced chemiluminescence (ECL) system.

Visualizing the Experimental Workflow

G cluster_0 Phase 1: In Vitro Evaluation cluster_1 Assays Parental NSCLC Cell Lines Parental NSCLC Cell Lines Drug Treatment Drug Treatment Parental NSCLC Cell Lines->Drug Treatment MTT Assay MTT Assay Parental NSCLC Cell Lines->MTT Assay Annexin V/PI Staining Annexin V/PI Staining Parental NSCLC Cell Lines->Annexin V/PI Staining Western Blot Western Blot Parental NSCLC Cell Lines->Western Blot Resistant NSCLC Cell Lines Resistant NSCLC Cell Lines Drug Treatment->Resistant NSCLC Cell Lines Resistant NSCLC Cell Lines->MTT Assay Resistant NSCLC Cell Lines->Annexin V/PI Staining Resistant NSCLC Cell Lines->Western Blot IC50 Determination IC50 Determination MTT Assay->IC50 Determination Apoptosis Analysis Apoptosis Analysis Annexin V/PI Staining->Apoptosis Analysis Signaling Pathway Analysis Signaling Pathway Analysis Western Blot->Signaling Pathway Analysis

Caption: Workflow for in vitro evaluation of the novel compound.

Phase 2: In Vivo Efficacy in Xenograft Models

Positive in vitro results would warrant progression to in vivo studies using xenograft models.

2.1. Establishment of Xenograft Models:

Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with either the parental or the drug-resistant NSCLC cell lines.

2.2. Efficacy Study:

Once tumors reach a palpable size, mice are randomized into treatment and control groups. The test compound is administered, and tumor growth is monitored over time.

Comparative Data: Tumor Growth Inhibition of Osimertinib in a Xenograft Model

In a mouse xenograft model using H1975 cells, osimertinib has been shown to induce profound and sustained tumor regression in a dose-dependent manner.[18] A study on a hepatocellular carcinoma xenograft model showed that osimertinib at a non-toxic dose inhibited tumor growth by approximately 50%.[28]

Visualizing Signaling Pathways in Drug Resistance

EGFR TKI Resistance Pathways

EGFR_Resistance EGFR EGFR PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF_MEK_ERK T790M T790M Mutation T790M->EGFR Causes Resistance MET_Amp MET Amplification MET_Amp->PI3K_AKT Bypass Activation Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_RAF_MEK_ERK->Proliferation

Caption: Key resistance mechanisms to EGFR inhibitors in NSCLC.

ALK TKI Resistance Pathways

ALK_Resistance EML4_ALK EML4-ALK STAT3 STAT3 Pathway EML4_ALK->STAT3 PI3K_AKT PI3K/AKT Pathway EML4_ALK->PI3K_AKT RAS_MAPK RAS/MAPK Pathway EML4_ALK->RAS_MAPK Secondary_Mutations Secondary Mutations (e.g., L1196M) Secondary_Mutations->EML4_ALK Causes Resistance Bypass_Pathways Bypass Pathways (e.g., EGFR, KIT) Bypass_Pathways->PI3K_AKT Bypass_Pathways->RAS_MAPK Proliferation Cell Proliferation & Survival STAT3->Proliferation PI3K_AKT->Proliferation RAS_MAPK->Proliferation

Caption: Common resistance mechanisms to ALK inhibitors in NSCLC.

Conclusion

While the efficacy of this compound in drug-resistant NSCLC remains to be determined, its chemical structure suggests a plausible and compelling mechanism of action. The experimental framework outlined in this guide provides a robust and scientifically rigorous approach to systematically evaluate its potential. By employing well-characterized drug-resistant models and a battery of in vitro and in vivo assays, researchers can effectively assess its cytotoxicity, mechanism of action, and in vivo efficacy. A comparison with established therapies will provide the necessary context to determine if this novel compound holds promise as a future therapeutic for patients with drug-resistant NSCLC.

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Safety Operating Guide

A Senior Application Scientist's Guide to Handling N-[5-(2-bromo-acetyl)-2-hydroxy-phenyl]-methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of novel chemical entities is the cornerstone of innovative research. Yet, the very reactivity that makes a compound like N-[5-(2-bromo-acetyl)-2-hydroxy-phenyl]-methanesulfonamide a potent tool in drug discovery also demands our utmost respect and caution. This guide is crafted for the discerning researcher, providing not just a list of procedures, but a deep, causal understanding of the "why" behind each safety recommendation. Our objective is to empower you with the knowledge to create a self-validating system of safety, ensuring that both you and your research remain protected.

Foundational Risk Assessment: Understanding the Hazard

Before a single container is opened, a thorough understanding of the molecule's inherent risks is paramount. The structure of this compound contains several key functional groups that dictate its hazard profile.

  • The α-Bromoacetyl Group: This is the primary driver of this compound's reactivity and potential toxicity. As an α-haloketone, it is a potent alkylating agent . This means it can readily and covalently bind to nucleophilic sites in biological molecules, including DNA and proteins. Such interactions are linked to potential mutagenic, carcinogenic, and sensitizing effects. The reactivity of this group necessitates stringent measures to prevent all routes of exposure.

  • Phenolic Hydroxyl Group: The 2-hydroxy-phenyl moiety (a phenol) can enhance skin absorption and may be corrosive or irritating to tissues.

  • Aromatic System: While the core structure's toxicity is not fully elucidated, related aromatic compounds can carry their own systemic health risks upon absorption.

A closely related compound, 5-(Bromoacetyl)-2-hydroxybenzamide, is classified as harmful if swallowed, a cause of skin and serious eye irritation, and may cause respiratory irritation.[1][2] Given the structural similarities, it is prudent to assume this compound possesses a comparable or even more significant hazard profile.

The Hierarchy of Controls: Beyond PPE

Personal Protective Equipment (PPE) is the final line of defense. A robust safety plan begins with engineering and administrative controls that remove or minimize the hazard at its source.

  • Engineering Controls: All manipulations of this compound, especially in its powdered form, must be conducted within a certified chemical fume hood. The fume hood's primary function is to capture and exhaust airborne particles and vapors, preventing inhalation, which is a primary exposure route.[3] Ensure the sash is kept as low as possible and that work is conducted at least 6 inches inside the hood.

  • Administrative Controls: Your institution's Chemical Hygiene Plan (CHP) is a critical document that outlines standard operating procedures for handling hazardous chemicals.[4][5] Access to areas where this compound is stored and handled should be restricted to trained personnel only.

Personal Protective Equipment (PPE): A Detailed Protocol

The selection and correct use of PPE are non-negotiable. The following table outlines the minimum required PPE for various laboratory tasks involving this compound.

Task Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Weighing Solid Compound Double-glove with chemotherapy-rated nitrile gloves.Chemical splash goggles and a full-face shield.Disposable, solid-front lab coat with tight-fitting cuffs.A NIOSH-certified N95 respirator is mandatory to prevent inhalation of fine powders.[6][7]
Preparing Solutions Double-glove with chemotherapy-rated nitrile gloves.Chemical splash goggles and a full-face shield.Disposable, solid-front lab coat with tight-fitting cuffs.All work must be done in a chemical fume hood. A respirator may be required based on the volatility of the solvent and the scale of the operation.
Running Reactions/Workup Double-glove with chemotherapy-rated nitrile gloves.Chemical splash goggles. A face shield is recommended if there is a splash risk.Disposable, solid-front lab coat with tight-fitting cuffs.All work must be done in a chemical fume hood.
Handling Contaminated Waste Double-glove with chemotherapy-rated nitrile gloves.Chemical splash goggles.Disposable, solid-front lab coat with tight-fitting cuffs.Not typically required if waste is properly contained.

Causality Behind PPE Choices:

  • Double Gloving: The outer glove provides the primary barrier. If it becomes contaminated, it can be removed without exposing the inner glove, which protects your skin during the doffing process. Always use gloves rated for chemotherapy or hazardous drugs, as these have been tested for resistance to a wide range of chemicals.[6]

  • Goggles and Face Shield: Goggles provide a seal around the eyes to protect against splashes and fine powders.[4] A face shield protects the rest of the face from splashes that could be absorbed through the skin.

  • Disposable Lab Coat: A solid-front, disposable coat prevents particles from settling on personal clothing. Unlike traditional cotton lab coats, these are often fluid-resistant. Contaminated coats must be disposed of as hazardous waste and never taken out of the lab.[7]

  • N95 Respirator: When handling the solid form, fine, inhalable particles can easily become airborne. An N95 respirator is essential to filter out these particulates.[6][8] Note that proper fit-testing is required for all tight-fitting respirators, as mandated by OSHA.[4][7]

Procedural Guidance: Donning and Doffing PPE

Cross-contamination is most likely to occur during the removal of PPE. Adhering to a strict sequence is critical.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Hazardous Area) Don1 1. Gown Don2 2. N95 Respirator (Perform Seal Check) Don1->Don2 Don3 3. Face Shield/Goggles Don2->Don3 Don4 4. Inner Gloves Don3->Don4 Don5 5. Outer Gloves (Over Cuff) Don4->Don5 Work Perform Work Don5->Work Doff1 1. Outer Gloves (Contaminated) Doff2 2. Gown & Inner Gloves (Remove as one unit) Doff1->Doff2 Doff3 3. Exit Lab Doff2->Doff3 Doff4 4. Wash Hands Thoroughly Doff3->Doff4 Doff5 5. Remove Face Shield/Goggles Doff4->Doff5 Doff6 6. Remove Respirator Doff5->Doff6 Doff7 7. Wash Hands Again Doff6->Doff7 EnterLab Enter Laboratory EnterLab->Don1 ExitLabNode Prepare to Exit Lab Work->ExitLabNode ExitLabNode->Doff1

Emergency Protocols: Spill and Exposure Management

Preparedness is key to mitigating the impact of an accident.

In Case of Skin Contact:

  • Immediately remove any contaminated clothing.

  • Flush the affected skin area with copious amounts of water for at least 15 minutes.[1]

  • Seek immediate medical attention. Provide the Safety Data Sheet (SDS) for the compound to the medical personnel.[9]

In Case of Eye Contact:

  • Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1]

  • Remove contact lenses if present and easy to do.

  • Seek immediate medical attention.

In Case of a Spill:

  • Alert others in the area and evacuate immediately.

  • Restrict access to the spill area.

  • If the spill is large or you are not trained to handle it, contact your institution's Environmental Health and Safety (EHS) department immediately.

  • For minor spills, trained personnel wearing appropriate PPE (including respiratory protection) should use an inert absorbent material to contain the spill. Do not use combustible materials like paper towels to clean up the neat compound.

  • Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[10]

Emergency_Response

Decontamination and Disposal

All disposable PPE used while handling this compound is considered contaminated and must be disposed of as hazardous chemical waste.[7] Place all used gloves, lab coats, and absorbent materials from spills into a designated, sealed, and clearly labeled hazardous waste container. Non-disposable equipment, such as glassware, must be decontaminated thoroughly. Rinsing with a suitable organic solvent followed by a standard washing procedure is typically effective, but consult your institution's EHS guidelines. All waste streams must be handled in accordance with local, state, and federal regulations.

By integrating these principles and procedures into your daily workflow, you build a culture of safety that extends beyond mere compliance. You create an environment where cutting-edge science can thrive, safeguarded by an unwavering commitment to the well-being of the researcher.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.